molecular formula C11H12Cl2O B7969142 1-(3,5-Dichlorophenyl)pentan-1-one

1-(3,5-Dichlorophenyl)pentan-1-one

Cat. No.: B7969142
M. Wt: 231.11 g/mol
InChI Key: SYGVMLCNWJGYMU-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12Cl2O and a molar mass of 231.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a pentanone backbone. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Scientific Research Applications

1-(3,5-Dichlorophenyl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-Dichlorophenyl)-1-propanone
  • 1-(3,5-Dichlorophenyl)-1-butanone

Uniqueness

1-(3,5-Dichlorophenyl)pentan-1-one is unique due to its specific structural features, including the pentanone backbone and the dichlorophenyl group. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVMLCNWJGYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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